(4-Vinylphenyl)methanol

Overview

Description

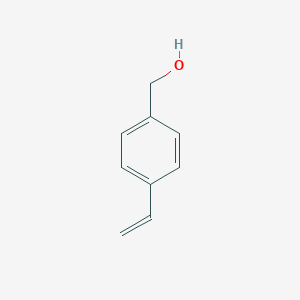

(4-Vinylphenyl)methanol (CAS: 30584-69-1) is a benzene derivative featuring a hydroxymethyl (-CH₂OH) group and a vinyl (-CH=CH₂) substituent at the para position. Its molecular formula is C₉H₁₀O, with a molecular weight of 134.18 g/mol.

Preparation Methods

Hydrolysis of 4-Vinylbenzyl Acetate

Reaction Mechanism and Procedure

The hydrolysis of 4-vinylbenzyl acetate represents a widely utilized method for synthesizing (4-vinylphenyl)methanol. This two-step process begins with the nucleophilic substitution of 4-vinylbenzyl chloride with potassium acetate in dimethyl sulfoxide (DMSO) at 40°C under nitrogen, forming 4-vinylbenzyl acetate . Subsequent hydrolysis of the acetate intermediate is achieved using potassium hydroxide (KOH) in an alcoholic medium at 50°C, yielding this compound with an 82% isolated yield .

Key Reaction Steps:

-

Acetylation:

-

Hydrolysis:

Optimization and Characterization

The reaction requires stabilization with inhibitors like tert-butylcatechol (0.1 wt%) to prevent polymerization of the vinyl group during hydrolysis . Post-reaction purification involves dichloromethane extraction and drying over anhydrous sodium sulfate. Nuclear magnetic resonance (NMR) spectroscopy confirms the structure, with characteristic peaks at δ 7.36 (d, J = 8.1 Hz, 2H) and δ 4.58 (s, 2H) for the benzyl protons and hydroxymethyl group, respectively .

| Parameter | Value |

|---|---|

| Yield | 82% |

| Solvent | Ethanol/Dichloromethane |

| Temperature | 50°C |

| Stabilizer | tert-Butylcatechol |

Direct Hydrolysis of 4-Vinylphenyl Acetate

Single-Step Hydrolysis

An alternative single-step method involves the hydrolysis of 4-vinylphenyl acetate using alcoholic KOH at 50°C under nitrogen . This route bypasses the acetylation step, directly converting the acetate precursor to this compound with a 99% yield. The absence of polymerization inhibitors in this method suggests inherent stability under controlled conditions.

Reaction Equation:

Spectroscopic Validation

¹H NMR analysis reveals distinct vinyl protons at δ 6.64 (dd, J = 17.7, 10.8 Hz) and hydroxyl protons at δ 2.70 (broad) , confirming the successful deprotection of the acetate group .

| Parameter | Value |

|---|---|

| Yield | 99% |

| Solvent | Ethanol |

| Temperature | 50°C |

Ethylene-Phenylcarbinol Coupling

Reaction Overview

A less-documented method involves the reaction of ethylene with phenylcarbinol (benzyl alcohol) to synthesize this compound . While mechanistic details remain sparse, the process likely employs acid-catalyzed alkylation or radical-mediated vinylation.

Proposed Pathway:

6\text{H}5\text{CH}2\text{OH} + \text{C}2\text{H}_4 \xrightarrow{\text{Catalyst}} \text{this compound} + \text{By-products}

Challenges and Limitations

This method’s lack of detailed experimental data and moderate yields (reported as "high" without quantification) limits its reproducibility . Side reactions, such as oligomerization of ethylene or over-alkylation of the benzene ring, may reduce efficiency.

Comparative Analysis of Synthesis Routes

Yield and Scalability

-

Acetate Hydrolysis (Two-Step): Offers moderate yields (82%) but requires careful inhibitor use to prevent polymerization .

-

Direct Hydrolysis (Single-Step): Achieves near-quantitative yields (99%) under milder conditions, making it preferable for industrial applications .

-

Ethylene Coupling: Lacks reliable yield data, rendering it less viable for large-scale production .

Practical Considerations

-

Cost: The two-step method incurs higher costs due to additional reagents (DMSO, potassium acetate).

-

Purity: Single-step hydrolysis minimizes by-products, simplifying purification.

-

Safety: Ethylene-based routes necessitate high-pressure equipment, increasing operational risks.

Industrial Applications and Derivatives

Polymer Chemistry

This compound serves as a monomer for synthesizing polyvinylphenol (PVP), a resin used in photoresists and ion-exchange membranes . Its vinyl group enables crosslinking via free-radical polymerization, while the hydroxymethyl group enhances solubility in polar solvents .

Pharmaceutical Intermediates

The compound’s bifunctional reactivity facilitates its use in producing anticoagulants and antifungal agents, often through phosphorylation or esterification .

Chemical Reactions Analysis

Types of Reactions

BI-44370 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

Synthesis of Polymers

(4-Vinylphenyl)methanol serves as a crucial monomer in the synthesis of various polymers. Its vinyl group allows for radical polymerization, making it an essential building block in creating functional polymeric materials. For instance, it has been used to synthesize poly(N-(4-vinylphenyl)sulfonamide)s, which exhibit unique properties due to their sulfonamide groups. These polymers can be fine-tuned by varying the electron density through different substituents on the aromatic ring, leading to tailored material properties suitable for specific applications .

Biobased Polymer Development

Recent studies have highlighted the potential of this compound derivatives in developing biobased polymers. For example, 2-methoxy-4-vinylphenol (4-vinyl guaiacol) has been utilized to create a platform for synthesizing biobased monomers. The resulting polymers not only exhibit favorable mechanical properties but also contribute to reducing the environmental impact associated with petrochemical-derived materials .

Catalytic Applications

This compound is also significant in catalysis, particularly in reactions involving palladium-catalyzed cross-coupling methods such as the Mizoroki-Heck reaction and Suzuki-Miyaura coupling. These reactions utilize this compound as a precursor or intermediate, facilitating the formation of complex organic structures that are valuable in pharmaceuticals and agrochemicals .

Electrochemical Applications

The compound has been investigated for its potential use in electrochemical applications, particularly in direct methanol fuel cells (DMFCs). Research indicates that polymers derived from this compound can be embedded with catalysts to enhance the efficiency of methanol oxidation reactions, thereby improving fuel cell performance .

Case Study: Biobased Monomers

A study focused on synthesizing nine biobased monomers from 4-vinyl guaiacol demonstrated the feasibility of using this compound derivatives in creating sustainable materials. The research showcased high conversion rates and purity levels, indicating that these biobased products could serve as viable alternatives to traditional petroleum-based monomers .

Case Study: Polymer Properties

Another investigation into poly(N-(4-vinylphenyl)sulfonamide)s highlighted their low molar masses and dispersities, which are crucial for applications requiring specific mechanical properties. The study emphasized the importance of controlling polymerization conditions to achieve desired characteristics .

Mechanism of Action

BI-44370 exerts its effects by antagonizing the calcitonin gene-related peptide receptor. This receptor is involved in the pathophysiology of migraines, and its inhibition can prevent the vasodilation and pain associated with migraine attacks. The molecular targets include the receptor itself and downstream signaling pathways that mediate the biological effects of the calcitonin gene-related peptide .

Comparison with Similar Compounds

Key Characteristics:

- Synthesis : It is synthesized via Grignard reactions (e.g., from bromostyrene derivatives) or phosphorylation reactions with tri(4-vinylphenyl)phosphine .

- Applications :

- Physical Properties : Light yellow liquid with ≥95% purity (GC), isomer ratios of ortho:para ranging from 50:50 to 15:85 .

Comparison with Structurally Similar Compounds

(4-Nitrophenyl)methanol

- Structure: Benzene ring with -CH₂OH and -NO₂ groups at para positions.

- Molecular Formula: C₇H₇NO₃; Molecular Weight: 153.14 g/mol .

- Key Differences: The electron-withdrawing nitro (-NO₂) group reduces electron density on the aromatic ring, enhancing electrophilic substitution resistance compared to the electron-donating vinyl group in (4-Vinylphenyl)methanol. Applications: Primarily used in nitroaromatic chemistry and as a precursor for dyes .

1-(4-Vinylphenyl)-2-methyl-2-propanol

- Structure : Para-vinylphenyl group attached to a tertiary alcohol (-C(CH₃)₂OH).

- Molecular Formula : C₁₂H₁₆O; Molecular Weight : 176.25 g/mol .

- Key Differences: The bulky tertiary alcohol group increases steric hindrance, reducing reactivity in polymerization compared to this compound. Applications: Potential use in specialty polymers or as a monomer requiring controlled steric effects .

(4-Butylphenyl)methanol

- Structure : Benzene ring with -CH₂OH and -C₄H₉ (butyl) groups at para positions.

- Molecular Formula : C₁₁H₁₆O; Molecular Weight : 164.24 g/mol .

- Key Differences: The hydrophobic butyl chain enhances solubility in non-polar solvents, contrasting with the polar vinyl group in this compound. Applications: Likely used in surfactant or lipid-mimetic systems .

Data Table: Comparative Analysis

Research Findings and Functional Group Impact

Reactivity in Polymerization

- The vinyl group in this compound enables radical polymerization, forming crosslinked polymers for catalytic supports (e.g., Rh/POP-PPh₃ in methanol carbonylation) .

- In contrast, (4-Nitrophenyl)methanol’s nitro group limits polymerization utility but enhances stability in electrophilic environments .

Solubility and Stability

- (4-Butylphenyl)methanol’s alkyl chain improves lipid compatibility but reduces aqueous solubility, whereas the vinyl group in this compound balances polarity for diverse solvent systems .

Biological Activity

(4-Vinylphenyl)methanol, also known as p-vinylbenzyl alcohol or 4-(hydroxymethyl)styrene, is an organic compound with the chemical formula C₉H₁₀O and CAS number 1074-61-9. It has garnered attention in various fields due to its unique structural features, which include a vinyl group and a hydroxymethyl group. This article explores the biological activity of this compound, focusing on its pharmacological implications, synthesis methods, and potential applications.

Chemical Structure and Properties

The molecular structure of this compound consists of a phenolic ring with a vinyl group at the para position. This configuration allows it to participate in various chemical reactions, including polymerization and functional group transformations. The compound appears as a colorless to pale yellow liquid with a sweet floral odor, which makes it suitable for use in the fragrance industry.

Biological Activity

Research indicates that this compound exhibits significant biological activity that may influence various physiological pathways. Key findings include:

- Interaction with Receptors : Studies have shown that this compound interacts with the calcitonin gene-related peptide (CGRP) receptor, which is involved in pain signaling pathways. This interaction suggests potential applications in developing analgesic or anti-inflammatory agents .

- Modulation of Inflammatory Pathways : The compound has been investigated for its role in modulating inflammation, indicating its potential therapeutic uses in managing inflammatory diseases.

- Polymerization Properties : As a monomer, this compound can be polymerized to form various polymers with diverse properties. These polymers are applicable in fields such as biomaterials and coatings, further enhancing the compound's utility.

Synthesis Methods

Several methods exist for synthesizing this compound, each varying in complexity and yield. Common approaches include:

- Radical Polymerization : Utilizing radical initiators to promote the polymerization of the vinyl group.

- Hydrolysis of Vinylbenzyl Chloride : Converting vinylbenzyl chloride into this compound through hydrolysis.

- Click Chemistry : Employing click chemistry techniques to create complex molecules from this compound as a starting material .

Study on Pain Modulation

A study conducted by researchers examined the effects of this compound on pain modulation through its interaction with CGRP receptors. The findings indicated that the compound could potentially reduce pain signaling, suggesting its use in developing new analgesic drugs.

Polymer Applications

Another research project focused on the polymerization of this compound to create amphiphilic polymers capable of forming micelles and vesicles. These polymers demonstrated promising applications in drug delivery systems due to their ability to encapsulate hydrophobic drugs effectively .

Comparative Analysis

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| This compound | Aromatic alcohol | Exhibits both vinyl and hydroxymethyl functionalities |

| Styrene | Vinyl aromatic compound | Primarily used as a monomer for polystyrene production |

| Benzyl Alcohol | Aromatic alcohol | Commonly used as a solvent and fragrance ingredient |

| 4-Hydroxybenzaldehyde | Aromatic aldehyde | Exhibits different reactivity due to aldehyde functionality |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (4-Vinylphenyl)methanol, and how do reaction conditions influence yield?

- Chemical Synthesis : this compound can be synthesized via esterification or condensation reactions. For example, it reacts with 2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)acetic acid using dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) in dichloromethane (DCM), yielding 42% after purification .

- Biological Synthesis : While direct evidence is limited, analogous alcohols (e.g., 1-(4-Methylphenyl)ethanol) are synthesized via enantioselective reduction using biocatalysts like P. crispum cells. Adjusting exogenous agents (e.g., ethanol, glucose) can optimize enantiomeric excess (ee) and yield .

- Key Factors : Solvent polarity, catalyst loading, and temperature critically impact reaction efficiency. For instance, DCM is preferred for its inertness in esterification .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- NMR Spectroscopy : H and C NMR are standard for confirming structure. For example, analogous bifunctional monomers (e.g., phenyl this compound) show distinct aromatic proton shifts at δ 6.5–7.2 ppm and hydroxyl signals near δ 2.5 ppm .

- FT-IR : Hydroxyl (-OH) stretches appear at 3200–3600 cm, while vinyl (C=C) stretches occur near 1630 cm .

- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) resolves purity issues, especially when synthesizing derivatives .

Q. How do solvent systems and storage conditions affect the stability of this compound?

- Solubility : Like similar aryl alcohols, it is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DCM, THF) .

- Stability : Store under inert atmospheres (N/Ar) at 4°C to prevent oxidation of the vinyl group. Degradation products (e.g., peroxides) can form under light exposure .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives?

- Case Study : Discrepancies in H NMR shifts may arise from solvent effects (e.g., DMSO vs. CDCl) or concentration-dependent aggregation. For example, hydroxyl proton signals broaden in DMSO due to hydrogen bonding .

- Mitigation : Use deuterated solvents consistently and validate findings with complementary techniques (e.g., mass spectrometry) .

Q. How can computational modeling predict the reactivity of this compound in polymer synthesis?

- DFT Applications : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic attacks (e.g., vinyl group reactivity). Studies on similar styrenic monomers show correlations between computed charge densities and experimental polymerization rates .

- Molecular Dynamics : Simulate crosslinking behavior in copolymers to optimize thermal stability and mechanical properties .

Q. What catalytic systems enhance the regioselectivity of this compound in Friedel-Crafts alkylation?

- Metal-Free Catalysis : Visible-light-induced reductive radical coupling enables carbopyridylation of alkenes. For example, Ir-based photocatalysts promote C–C bond formation with high regiocontrol .

- Enzyme Catalysis : Lipases (e.g., Candida antarctica) could stereoselectively modify the alcohol moiety, though this requires empirical validation .

Q. How does the electronic nature of substituents influence the nonlinear optical (NLO) properties of this compound-based polymers?

- Structure-Activity Relationship : Electron-donating groups (e.g., -OCH) on the phenyl ring enhance hyperpolarizability (β), critical for NLO materials. DFT studies on analogous compounds reveal β values exceeding 100 × 10 esu .

Q. Methodological Recommendations

- Contradiction Analysis : Cross-validate spectral data with multiple techniques (e.g., 2D NMR, X-ray crystallography) to address anomalies .

- Environmental Impact : Conduct biodegradation assays (e.g., OECD 301F) and assess ecotoxicity using Daphnia magna models, as no data exists for this compound .

- Safety Protocols : Use PPE (gloves, goggles) and handle waste via certified disposal services to mitigate irritancy risks .

Properties

IUPAC Name |

(4-ethenylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O/c1-2-8-3-5-9(7-10)6-4-8/h2-6,10H,1,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLECMSNCZUMKLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC=C(C=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80370612 | |

| Record name | (4-Vinylphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80370612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1074-61-9 | |

| Record name | 4-Vinylbenzyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001074619 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (4-Vinylphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80370612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-VINYLBENZYL ALCOHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6BHO7I62RA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.